2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde
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Overview
Description
2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound features a pyrimidine ring substituted with a hydroxypiperidine and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with hydroxypiperidine under controlled conditions. One common method includes the condensation of 2-methyl-6-(substituted-amino)pyrimidin-4(3H)-one with 2,4,6-trichloropyrimidine-5-carbaldehyde in refluxing acetic acid . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxypiperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid.
Reduction: 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing biological processes such as cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)-4,6-dichloropyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
5-(1-(Substitutedphenyl)-3-(1H-indol-3-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: A compound with a pyrimidine core and additional aromatic substituents.
Uniqueness
2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde is unique due to its specific combination of a hydroxypiperidine and an aldehyde group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c14-7-8-4-11-10(12-5-8)13-3-1-2-9(15)6-13/h4-5,7,9,15H,1-3,6H2 |
InChI Key |
ZFRDQCZVAMJUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)C=O)O |
Origin of Product |
United States |
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